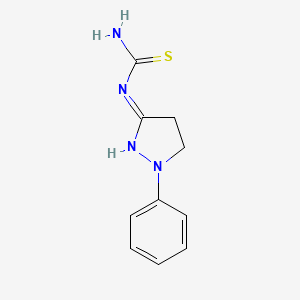
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea
Descripción general
Descripción
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea, also known as PDPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. PDPT is a thiourea derivative of pyrazoline and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea exerts its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea also inhibits the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and metastasis in cancer. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer.
Biochemical and physiological effects:
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea inhibits the proliferation of cancer cells and induces apoptosis. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea also inhibits the production of reactive oxygen species (ROS), which are implicated in various diseases, including cancer and inflammation. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea is also soluble in common solvents, making it easy to use in various assays. However, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the biological effects of natural compounds. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea may have off-target effects that need to be carefully evaluated.
Direcciones Futuras
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has shown promising results in various preclinical studies, and there is potential for it to be developed as a therapeutic agent. Future research could focus on optimizing the synthesis method for N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea to improve its yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea in animal models and clinical trials. Other future directions could include investigating the potential of N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea as a drug delivery system or exploring its effects on other signaling pathways involved in disease.
Aplicaciones Científicas De Investigación
N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)thiourea has been shown to possess anti-microbial properties against various bacterial and fungal strains.
Propiedades
IUPAC Name |
(E)-(1-phenylpyrazolidin-3-ylidene)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c11-10(15)12-9-6-7-14(13-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXBQYSIXYUFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=NC(=S)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(N/C1=N/C(=S)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(1-phenylpyrazolidin-3-ylidene)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}benzoic acid](/img/structure/B3726655.png)
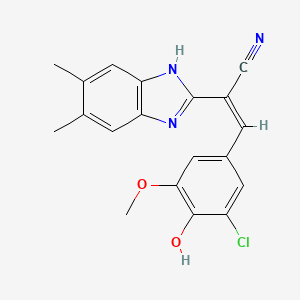
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B3726671.png)


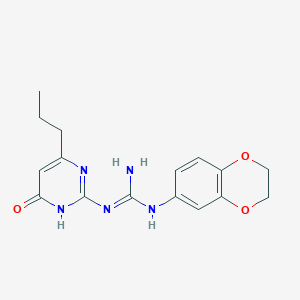
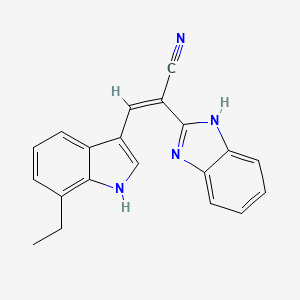
![3-[5-(2,6-dichlorophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B3726699.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726705.png)
![6-hydroxy-3-(2-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B3726706.png)
![N-(4-chlorophenyl)-2-{[4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3726709.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-bromophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3726720.png)
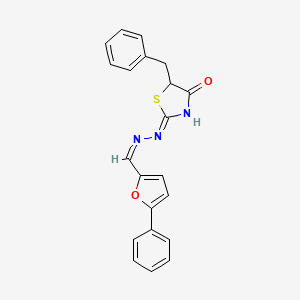
hydrazone](/img/structure/B3726736.png)